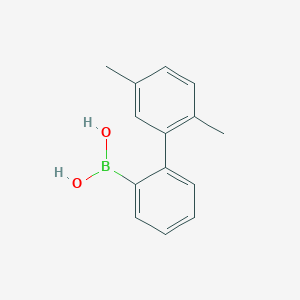
2',5'-Dimethylbiphenyl-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dimethylbiphenyl-2-ylboronic acid is an organoboron compound with the molecular formula C14H15BO2. It is a derivative of biphenyl, where the boronic acid group is attached to the second carbon of one phenyl ring, and two methyl groups are attached to the second and fifth carbons of the other phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethylbiphenyl-2-ylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of 2’,5’-Dimethylbiphenyl-2-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethylbiphenyl-2-ylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2’,5’-Dimethylbiphenyl-2-ylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 2’,5’-Dimethylbiphenyl-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product by reductive elimination, regenerating the palladium catalyst for further cycles.
Comparison with Similar Compounds
2’,5’-Dimethylbiphenyl-2-ylboronic acid can be compared with other boronic acids used in Suzuki-Miyaura coupling, such as phenylboronic acid and 4-methoxyphenylboronic acid. While all these compounds serve as aryl donors in cross-coupling reactions, 2’,5’-Dimethylbiphenyl-2-ylboronic acid offers unique advantages:
Steric Effects: The presence of methyl groups can influence the reactivity and selectivity of the coupling reaction.
Electronic Effects: The electronic properties of the biphenyl system can affect the reaction conditions and outcomes.
List of Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Thienylboronic acid
Properties
Molecular Formula |
C14H15BO2 |
|---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO2/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15(16)17/h3-9,16-17H,1-2H3 |
InChI Key |
JZLIJDPZVTVSGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=C(C=CC(=C2)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















